N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide
Description
N-[4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a tetrazole ring system. This compound combines a 4-(trifluoromethoxy)benzamide moiety with a 4-methyl-5-oxotetrazole-substituted phenyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capabilities, which are critical in medicinal chemistry and agrochemical design . The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation, making this compound a candidate for further pharmacological or pesticidal studies .
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3/c1-23-15(26)24(22-21-23)12-6-4-11(5-7-12)20-14(25)10-2-8-13(9-3-10)27-16(17,18)19/h2-9H,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIARPQIRMLSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrazole ring is particularly significant in medicinal chemistry for its ability to modify biological activity through structural variations.
Chemical Structure
The molecular structure of this compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide have been tested against various bacterial strains. A study highlighted that certain tetrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Tetrazole Derivative A | 100 | E. coli |
| Tetrazole Derivative B | 125 | S. aureus |
| N-[4-(...)] | 125 | Pseudomonas aeruginosa |
2. Anti-inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives has also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, specific derivatives have shown effectiveness in reducing edema in animal models, indicating their potential for treating inflammatory diseases .
3. Anticancer Activity
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide has been investigated for its anticancer properties. Studies have shown that certain tetrazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Tetrazole Derivative C | 2.0 | A431 (epidermoid carcinoma) |
| N-[4-(...)] | 1.6 | Jurkat (T-cell leukemia) |
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives is often influenced by their structural attributes. Modifications at specific positions on the tetrazole ring or the attached phenyl groups can enhance or diminish their biological efficacy. For example:
- Electron-donating groups on the phenyl ring generally enhance antimicrobial activity.
- Substituents that increase lipophilicity can improve cell membrane permeability and bioavailability.
Case Studies
Several case studies have explored the therapeutic potential of tetrazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of substituted tetrazoles against a panel of Gram-positive and Gram-negative bacteria, concluding that specific substitutions led to enhanced activity against resistant strains .
- Cancer Treatment : Research involving the application of tetrazole derivatives in cancer therapy demonstrated promising results in preclinical models, with significant tumor reduction observed in treated groups compared to controls .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Tetrazole vs. Triazole/Imidazole : The tetrazole core in the target compound offers greater hydrogen-bonding capacity and metabolic stability compared to triazoles (e.g., sulfentrazone) or imidazoles (e.g., derivatives). However, triazoles often exhibit better solubility due to reduced ring strain .
- Trifluoromethoxy Group : Unlike chlorine or methoxy substituents in analogues, the trifluoromethoxy group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) and electron-withdrawing effects, enhancing membrane permeability and resistance to enzymatic degradation .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparisons
Key Observations:
- The target compound’s IR spectrum would lack the C=S band (~1250 cm⁻¹) seen in triazole-thiones, confirming the absence of thione tautomerism .
- The ¹H-NMR methyl signal (δ 2.5–3.0) from the 4-methyltetrazole group distinguishes it from triazole or imidazole derivatives, which lack such substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
